2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile
CAS No.:
Cat. No.: VC17262692
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N3O |
|---|---|
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 2-[(1-acetylpyrrol-2-yl)methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C10H7N3O/c1-8(14)13-4-2-3-10(13)5-9(6-11)7-12/h2-5H,1H3 |
| Standard InChI Key | BXGCKZXIJDZAPP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1C=CC=C1C=C(C#N)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile belongs to the class of pyrrole-malononitrile hybrids. Its IUPAC name, 2-[(1-acetylpyrrol-2-yl)methylidene]propanedinitrile, reflects the acetyl-substituted pyrrole core conjugated to a malononitrile group. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇N₃O |
| Molecular Weight | 185.18 g/mol |
| SMILES | CC(=O)N1C=CC=C1C=C(C#N)C#N |
| InChIKey | BXGCKZXIJDZAPP-UHFFFAOYSA-N |
The planar structure, confirmed via X-ray crystallography and Hirshfeld surface analysis, enables π-π stacking interactions critical for its electronic applications .
Spectroscopic Features
Infrared (IR) spectroscopy identifies characteristic absorptions at 2,220 cm⁻¹ (C≡N stretch) and 1,680 cm⁻¹ (C=O stretch), while ¹H NMR reveals resonances for the pyrrole protons (δ 6.5–7.2 ppm) and acetyl methyl group (δ 2.4 ppm) . These features aid in purity assessment and reaction monitoring.
Synthesis and Reaction Pathways
Knoevenagel Condensation
The primary synthesis route involves a Knoevenagel condensation between pyrrole-2-carbaldehyde derivatives and malononitrile. Optimized conditions (ethanol/water, room temperature) yield the target compound with >85% efficiency :
Acetylation of the pyrrole nitrogen using acetic anhydride completes the synthesis.
Multicomponent Reactions
Recent work demonstrates its utility in one-pot reactions. For example, reacting 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile with ethylenediamine and malononitrile yields pyrrole-substituted dihydroimidazo[1,2-a]pyridines—scaffolds with reported anticancer activity :
Biological and Pharmacological Activities
Antimicrobial Properties
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), though further optimization is needed.
Applications in Materials Science
Organic Electronics
The compound’s extended π-system facilitates charge transport, making it suitable for organic field-effect transistors (OFETs). Devices incorporating this moiety show hole mobility of 0.12 cm²/V·s—comparable to benchmark materials .
Nonlinear Optical Materials
Hyperpolarizability calculations (DFT, B3LYP/6-311++G**) predict a β value of 1,250 × 10⁻³⁰ esu, suggesting utility in photonic devices.
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